1-[1-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine hydrochloride
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Overview
Description
1-[1-(4-Fluorophenyl)-1H-imidazol-2-yl]methanamine hydrochloride is a chemical compound that features a fluorophenyl group attached to an imidazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the imidazole ring.
Attachment of the Methanamine Group: The methanamine group is attached through a reductive amination process, where the imidazole derivative reacts with formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction conditions (temperature, pressure, pH) is crucial to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the imidazole ring to more saturated heterocycles.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperatures.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Saturated heterocycles.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-[1-(4-Fluorophenyl)-1H-imidazol-2-yl]methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-[1-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine hydrochloride exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate signaling pathways by binding to active sites or allosteric sites on proteins, altering their activity and downstream effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1H-imidazole: Lacks the methanamine group, making it less versatile in certain reactions.
4-Fluorobenzylamine: Contains a similar fluorophenyl group but lacks the imidazole ring, affecting its biological activity.
1-(4-Fluorophenyl)-2-methylimidazole: Similar structure but with a methyl group instead of methanamine, altering its reactivity and applications.
Uniqueness: 1-[1-(4-Fluorophenyl)-1H-imidazol-2-yl]methanamine hydrochloride stands out due to its combination of a fluorophenyl group, imidazole ring, and methanamine group, providing a unique set of chemical and biological properties that make it valuable for a wide range of applications.
Properties
IUPAC Name |
[1-(4-fluorophenyl)imidazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c11-8-1-3-9(4-2-8)14-6-5-13-10(14)7-12;/h1-6H,7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZCFOOMFHAKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2CN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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